Ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate
Description
Ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate is a bicyclic heteroaromatic compound featuring an imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and an ethyl ester at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that enhance biological activity, solubility, and metabolic stability. The compound has been explored as a precursor for synthesizing kinase inhibitors, antiviral agents, and other pharmacologically active molecules .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-4-5-9-11-7(2)6-13(9)12-8/h4-6H,3H2,1-2H3 |
InChI Key |
AGPWRHFBRODOTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(N=C2C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyridazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the imidazo[1,2-b]pyridazine core, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the positions adjacent to the nitrogen atoms in the imidazo[1,2-b]pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Position : The ethyl ester at C6 in the target compound enhances solubility compared to methyl esters (e.g., Mthis compound) but may reduce metabolic stability due to esterase susceptibility .
- Heterocycle Variation : Replacement of pyridazine with pyrimidine (e.g., Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate) alters electronic properties, influencing binding affinity to targets like kinases .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Trends:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
